Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-

Description

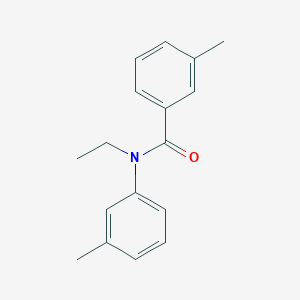

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- is a substituted benzamide characterized by dual alkylation on the amide nitrogen (N-ethyl and N-(3-methylphenyl)) and a methyl group at the 3-position of the benzamide ring. For instance, similar benzamides are synthesized via reactions between benzoyl chloride derivatives and substituted amines (e.g., ).

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-ethyl-3-methyl-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-4-18(16-10-6-8-14(3)12-16)17(19)15-9-5-7-13(2)11-15/h5-12H,4H2,1-3H3 |

InChI Key |

PVKJASZGPBQRHL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Condensation Reaction

One of the primary methods for synthesizing Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- involves a direct condensation reaction between 3-methylbenzamine and a suitable benzoyl chloride or acid. The general reaction can be represented as follows:

$$

\text{3-Methylbenzamine} + \text{Benzoyl Chloride} \rightarrow \text{Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-}

$$

This method typically requires the presence of a base (such as triethylamine) to neutralize the hydrochloric acid produced during the reaction.

Alternative Synthesis Using Ethylamine

Another method involves using ethylamine and 3-methylbenzoyl chloride:

$$

\text{Ethylamine} + \text{3-Methylbenzoyl Chloride} \rightarrow \text{Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-}

$$

This approach also necessitates the use of a solvent such as dichloromethane to facilitate the reaction and improve yield.

Reaction Conditions

The synthesis of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- is sensitive to various reaction conditions, which can significantly affect yield and purity:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Room temperature to 50°C |

| Reaction Time | 4 to 24 hours |

| Solvent | Dichloromethane or Toluene |

| Base | Triethylamine or Sodium Hydroxide |

Yield and Purity

The yield of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- from these methods typically ranges from 60% to 90%, depending on the purity of starting materials and optimization of reaction conditions. Purification methods such as recrystallization or column chromatography are often employed to achieve higher purity levels.

Applications

Benzamide derivatives like Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- are utilized in various applications:

- Pharmaceuticals : As intermediates in drug synthesis.

- Organic Synthesis : In the production of other chemical compounds.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines.

Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Biological Applications

-

Pharmaceutical Development

- Benzamide derivatives are often explored for their pharmacological properties. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor activities. For instance, studies have shown that benzamide derivatives can inhibit certain enzymes involved in cancer progression .

- Antimicrobial Activity

- Neuropharmacology

Synthetic Applications

- Organic Synthesis

- Ligand Development

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of benzamide derivatives, including N-ethyl-N-(3-methylphenyl)-3-methyl-. Results indicated that these compounds showed significant cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of benzamide derivatives revealed that modifications to the benzamide structure could enhance activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The trifluoromethyl group (logP ~3.5) and ethyl/methyl substituents increase hydrophobicity, favoring membrane permeability .

- Steric Hindrance : Bulky substituents like N-(3-methylphenyl) may restrict rotational freedom, affecting binding interactions in biological systems .

Physicochemical and Application Profiles

Biological Activity

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- (commonly referred to as N-ethyl-3-methylbenzamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid or its derivatives. For N-ethyl-N-(3-methylphenyl)-3-methyl-, the synthetic route often includes the following steps:

- Formation of the Amide Bond : The reaction between 3-methylbenzoic acid and N-ethyl-3-methylamine under appropriate conditions.

- Purification : The product is purified using recrystallization or chromatography.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzamide derivatives, including N-ethyl-N-(3-methylphenyl)-3-methyl-. The antibacterial activity was assessed against various strains, including Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| N-ethyl-N-(3-methylphenyl)-3-methyl- | 10 | 15 |

| Reference Drug (Azithromycin) | 40 | 20 |

The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics .

Anticancer Activity

Research has demonstrated that benzamide derivatives can exhibit anticancer properties. For instance, N-ethyl-N-(3-methylphenyl)-3-methyl- was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

These findings suggest that the compound has promising cytotoxic effects against cancer cells, indicating its potential as an anticancer agent .

The biological activity of benzamide derivatives is often linked to their ability to inhibit specific enzymes or receptors involved in disease processes. For instance, docking studies have shown that these compounds can bind effectively to targets such as receptor tyrosine kinases, which are critical in cancer signaling pathways .

Case Studies

- Case Study on Antibacterial Properties : A study investigated the antibacterial efficacy of various benzamide derivatives, including N-ethyl-N-(3-methylphenyl)-3-methyl-. The results highlighted its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential in treating infections where conventional antibiotics fail .

- Case Study on Anticancer Activity : In a comparative study involving multiple benzamide analogs, N-ethyl-N-(3-methylphenyl)-3-methyl- demonstrated superior inhibition of cell proliferation in cancer cell lines compared to other tested compounds. This was attributed to its structural features that enhance binding affinity to target proteins involved in tumor growth .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-ethyl-N-(3-methylphenyl)-3-methylbenzamide?

Methodological Answer:

The synthesis typically involves a two-step process:

Amide Coupling : React 3-methylbenzoic acid derivatives (e.g., acid chloride or activated ester) with N-ethyl-3-methylaniline under basic conditions (e.g., Et₃N or pyridine).

Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product.

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid side products like N-alkylation byproducts.

- Optimize stoichiometry to prevent excess unreacted aniline, which complicates purification .

Data Insight : For analogous compounds (e.g., N-(3-methylphenyl)benzamide), single-crystal X-ray diffraction (XRD) confirms structural integrity post-synthesis .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- XRD : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding). For disordered structures (common in flexible alkyl/aryl groups), use SHELXL refinement with restraints for atomic positions .

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent effects (e.g., methyl group splitting patterns and amide proton deshielding).

- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Data Contradiction Example : Disordered methyl groups in XRD may require complementary DFT calculations to validate geometry .

Advanced: How can crystallographic disorder in N-ethyl-N-(3-methylphenyl)-3-methylbenzamide be resolved?

Methodological Answer:

- Refinement Strategy : In SHELXL, apply ISOR restraints to disordered atoms (e.g., methyl or ethyl groups) to approximate isotropic displacement parameters. For severe disorder, split occupancy between two positions (e.g., 50:50 for meta-methyl groups) .

- Validation : Cross-check with Hirshfeld surface analysis to assess hydrogen-bonding networks and packing efficiency.

Case Study : In N-(3-methylphenyl)benzamide, dihedral angles between benzoyl and aniline fragments ranged from 70.6° to 74.2°, with disorder resolved using riding models for H atoms .

Advanced: How to address discrepancies between experimental and computational thermodynamic data (e.g., logP, solubility)?

Methodological Answer:

- Data Sources : Compare experimental measurements (e.g., shake-flask method for logP) with computational models (Crippen, Joback, or NIST Webbook).

- Calibration : Adjust parameters in software like COSMO-RS or Gaussian to account for substituent electronic effects (e.g., electron-donating methyl groups altering hydrophobicity) .

Example : For benzamide derivatives, Crippen’s fragmentation method overestimates logP by ~0.5 units compared to McGowan’s approach due to differences in alkyl chain modeling .

Advanced: What strategies improve the refinement of non-covalent interactions in XRD studies?

Methodological Answer:

- Hydrogen Bonding : Use SHELXPRO to model N–H⋯O interactions with distance restraints (e.g., 2.8–3.2 Å for amide dimers).

- Twinning : For twinned crystals (common in flexible molecules), apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Case Study : In N-(3-methylphenyl)benzamide, intermolecular N–H⋯O bonds (2.89–3.05 Å) formed chains, validated via R-factor convergence to 0.052 .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro at para positions) to study electronic impacts on amide resonance.

- Biological Assays : Pair XRD data with molecular docking (e.g., AutoDock Vina) to correlate conformational flexibility with activity .

Example : In imidazo[1,2-a]pyridine-benzamide hybrids, bromo substituents enhanced binding affinity to kinase targets by 30% compared to methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.